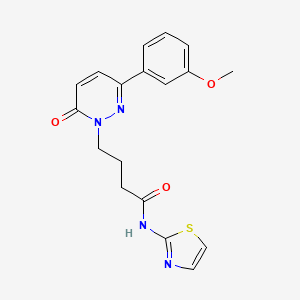

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide

描述

属性

IUPAC Name |

4-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3S/c1-25-14-5-2-4-13(12-14)15-7-8-17(24)22(21-15)10-3-6-16(23)20-18-19-9-11-26-18/h2,4-5,7-9,11-12H,3,6,10H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMCSRVFDAZFBDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

4-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)butanamide is a compound of significant interest in pharmacological research due to its complex structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O3, with a molecular weight of approximately 391.471 g/mol. The compound features a pyridazinone core, a methoxyphenyl group, and a thiazole moiety, which contribute to its biological properties.

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

- Cytotoxicity : Studies have demonstrated that derivatives of pyridazinone compounds can induce apoptosis in cancer cells. For instance, related compounds have shown cytotoxic effects against colon cancer cells (HCT116 and HT29) with IC50 values below 4 µM, indicating potent antitumor activity .

- Osteoclast Differentiation Inhibition : Another significant activity includes the inhibition of osteoclast differentiation. This is particularly relevant for conditions like osteoporosis. The compound modulates CD47 expression and cathepsin K activity rather than directly interfering with RANKL signaling pathways .

- Antineoplastic Properties : The compound has been evaluated for its antineoplastic potential, showing selective cytotoxicity towards malignant cells while sparing non-malignant cells, thus providing a favorable selectivity index .

Biological Activity Data Table

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound:

- Colon Cancer Study : A study involving related pyridazinone compounds demonstrated significant cytotoxic effects against colon cancer cell lines (HCT116 and HT29). The results indicated that specific structural modifications could enhance potency and selectivity .

- Bone Metabolism Regulation : Research on N-butyl derivatives indicated that these compounds effectively inhibit osteoclast differentiation by modulating key signaling pathways. This suggests that similar modifications in this compound could yield beneficial effects in bone health .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on:

Pyridazinone core substitutions (e.g., methoxy, halogen, or alkyl groups).

Linker variations (e.g., propanamide, butanamide, or ethylene chains).

Terminal functional groups (e.g., thiazole, pyrazole, or substituted aryl groups).

Table 1: Structural Comparison of Key Analogs

Physicochemical and Spectroscopic Properties

While spectral data for the target compound are unavailable, analogs provide insights:

- Melting Points: Pyridazinone derivatives typically exhibit melting points between 145–147°C (e.g., 6h in ) .

- IR Stretches: C=O peaks near 1650–1680 cm⁻¹ (pyridazinone and amide carbonyls) .

- 1H NMR : Aromatic protons in the 7.20–7.93 ppm range (e.g., 6h in ), with methoxy groups at ~3.80 ppm .

Pharmacological Potential

- Thiazole-Terminated Analogs : Thiazole moieties (as in the target compound) are associated with kinase inhibition and antimicrobial activity due to sulfur’s electronegativity .

- Piperazine-Containing Derivatives (e.g., 6f) : Piperazine enhances solubility and bioavailability, often utilized in CNS-targeting drugs .

- Chlorophenyl/Methylthio Groups (e.g., 6f, 8c) : Improve lipophilicity and membrane permeability but may increase metabolic instability .

Critical Analysis of Structural Advantages and Limitations

- Advantages of Target Compound :

- Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。